PG-545 Free

描述

Conceptual Foundations of Heparan Sulfate (B86663) Mimetics in Biomedical Sciences

Heparan sulfate (HS) is a ubiquitous glycosaminoglycan found on the surface of nearly all mammalian cells and within the extracellular matrix (ECM), typically as heparan sulfate proteoglycans (HSPGs). HS plays a critical and diverse role in biomedical sciences by mediating a wide array of biological processes, including cell signaling, growth factor binding, enzyme regulation, cell adhesion, and viral entry sci-hub.seguidetopharmacology.org. Its highly sulfated and structurally variable chains allow it to interact with numerous "heparin-binding proteins," thereby modulating their activity and localization sci-hub.se.

Heparan sulfate mimetics (HSMs) are synthetic or semi-synthetic compounds designed to replicate or interfere with the biological functions of endogenous HS or heparin. These mimetics are often rationally designed to enhance potency or binding selectivity towards specific proteins implicated in disease. By mimicking the structural features of HS, particularly its sulfation patterns and polyanionic nature, HSMs can modulate protein-protein interactions, inhibit enzyme activities (such as heparanase), or sequester growth factors, thus offering a powerful approach to intervene in disease pathways sci-hub.seguidetopharmacology.org. The therapeutic potential of HSMs lies in their capacity to either promote or inhibit HS-mediated activities, providing a versatile platform for biomedical intervention sci-hub.seguidetopharmacology.org.

Historical Overview of PG-545's Preclinical Research and Development

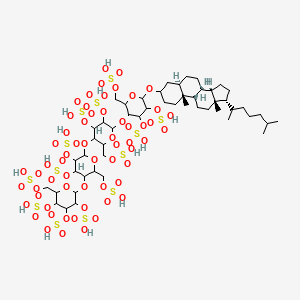

The development of PG-545 (Pixatimod) emerged from the understanding of heparan sulfate's critical roles and the potential of its mimetics. PG-545 is characterized as a fully sulfated oligosaccharide linked to a lipophilic moiety, specifically based on a chemically 2,3,6-O-sulfated glucose tetrasaccharide unit with a cholestanol (B8816890) aglycone tail. This design aimed to improve its pharmacokinetic properties and reduce the anticoagulant activity often associated with other heparanase inhibitors.

Preclinical research into PG-545 demonstrated its potent multi-target activity. A significant focus was its anti-angiogenic and anti-tumor effects. Studies in murine models of various cancers, including breast, prostate, liver, lung, colon, head and neck cancers, and melanoma, showed that PG-545 inhibited angiogenesis in vivo and induced anti-tumor or anti-metastatic effects. Its mechanism in these contexts involved sequestering angiogenic growth factors within the extracellular matrix, thereby limiting their ability to bind to their respective receptors and promote tumor vascularization.

A pivotal finding in its preclinical development was its potent inhibition of heparanase. Heparanase is the sole mammalian endoglycosidase capable of cleaving HS chains in the ECM, and its activity is strongly correlated with tumor growth, angiogenesis, and metastasis guidetopharmacology.org. By inhibiting heparanase, PG-545 contributes to its anti-metastatic properties.

Beyond its direct anti-cancer mechanisms, preclinical studies also revealed significant immunomodulatory activities. PG-545 was shown to stimulate myeloid cells, including dendritic cells (DCs), leading to the activation of natural killer (NK) cells. It also demonstrated the ability to modulate macrophages. Furthermore, early research indicated that PG-545 possessed antiviral activity against a range of viruses that utilize HS as an entry receptor, such as HSV-2, HIV, RSV, Ross River, Barmah Forest, Chikungunya, and Dengue viruses.

Contemporary Relevance of PG-545 in Disease Pathophysiology Studies

PG-545 continues to be a subject of active academic research, particularly for its relevance in understanding and potentially modulating disease pathophysiology. Its multi-modal mechanism of action makes it a valuable compound for investigating complex biological systems.

In cancer research, PG-545 is being explored for its ability to enhance the efficacy of other therapeutic agents. For instance, studies have shown that PG-545 can sensitize ovarian cancer cells to PARP inhibitors by inducing DNA damage, reducing RAD51 expression in an autophagy-dependent manner, and inhibiting homologous recombination repair. Moreover, it has been demonstrated to modulate innate immune cells and enhance T cell infiltration when combined with anti-PD-1 therapy in preclinical tumor models, highlighting its potential role in immuno-oncology.

The anti-inflammatory properties of PG-545 are also a contemporary area of interest. Its ability to inhibit IL-6, a cytokine associated with respiratory failure in severe inflammatory conditions, suggests its utility in non-neoplastic inflammatory disorders such as acute kidney injury and atherosclerosis.

Perhaps one of the most prominent recent areas of academic research involves PG-545's potent antiviral activity against SARS-CoV-2. Heparan sulfate has been identified as a crucial coreceptor for SARS-CoV-2 entry into host cells, acting in conjunction with the ACE2 protein. Academic studies have shown that PG-545 directly binds to the SARS-CoV-2 spike protein's S1 receptor binding domain (RBD), altering its conformation and thereby inhibiting its interaction with the ACE2 receptor. This direct interaction disrupts the viral entry mechanism. Importantly, PG-545 has demonstrated broad potency against various SARS-CoV-2 variants of concern, including Alpha (B.1.1.7), Beta (B.1.351), Delta (B.1.617.2), and Omicron (B.1.1.529). Furthermore, in vivo studies using K18-hACE2 mouse models have shown that PG-545 significantly reduces SARS-CoV-2 viral titers in the upper respiratory tract and attenuates virus-induced weight loss.

The potent inhibitory effects of PG-545 on SARS-CoV-2 infection, even against emerging variants, establish a strong rationale for its continued investigation as a potential multimodal therapeutic for COVID-19 and other viral infections that rely on HS for cellular entry. Its utility as a research tool extends to providing deeper insights into the complex interplay between heparan sulfate, heparanase, and various growth factors, cytokines, and viral proteins in the context of disease pathogenesis.

Antiviral Activity of PG-545 against SARS-CoV-2 Clinical Isolates

| SARS-CoV-2 Isolate/Variant | EC50 (µg/mL) |

| Wild Type (Multiple isolates) | 2.4 – 13.8 |

| B.1.1.7 (Alpha) | Potent |

| B.1.351 (Beta) | Potent |

| B.1.617.2 (Delta) | Potent |

| B.1.1.529 (Omicron) | Potent |

Note: Specific EC50 values for variants were not consistently provided in the source, but potency was confirmed.

属性

CAS 编号 |

1144617-49-1 |

|---|---|

分子式 |

C51H88O60S13 |

分子量 |

2078.1 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C51H88O60S13/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-/m1/s1 |

InChI 键 |

LNUFLCYMSVYYNW-ZPJMAFJPSA-N |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)O)OC6C(C(C(C(O6)COS(=O)(=O)O)OC7C(C(C(C(O7)COS(=O)(=O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Action of Pg 545

Inhibition of Heparanase Activity and Extracellular Matrix Remodeling

PG-545 is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in remodeling the extracellular matrix (ECM). The ECM provides structural support to tissues and also sequesters a variety of growth factors and cytokines.

Enzymatic Cleavage of Heparan Sulfate (B86663) Side Chains

Heparanase is the only known mammalian enzyme capable of cleaving heparan sulfate (HS) side chains of heparan sulfate proteoglycans (HSPGs). nih.govnih.gov This enzymatic action breaks down the ECM, a process implicated in cancer progression, inflammation, and angiogenesis. nih.govnih.gov The degradation of HS chains releases sequestered bioactive molecules, such as growth factors, which can then promote cellular processes like proliferation and migration. nih.govaacrjournals.org

PG-545 functions as a competitive inhibitor of heparanase. nih.govresearchgate.net Its structure, a fully sulfated oligosaccharide attached to a lipophilic moiety, allows it to bind to the enzyme, thereby blocking its ability to cleave HS chains. nih.govfrontiersin.org Kinetic studies have revealed that PG-545 exhibits a parabolic competitive inhibition pattern, suggesting that it may bind to two sites on the heparanase enzyme. nih.govresearchgate.net This inhibition of heparanase's enzymatic activity is a key mechanism by which PG-545 prevents the breakdown of the ECM. nih.gov

Non-Enzymatic Regulation of Cellular Signaling

Beyond its enzymatic role, heparanase can also influence cellular signaling through non-enzymatic mechanisms. nih.gov It can interact with transmembrane proteins to trigger intracellular signaling pathways. nih.gov

PG-545's interaction with heparanase can also have non-enzymatic consequences. By binding to heparanase, PG-545 can interfere with these non-enzymatic signaling functions. nih.gov Additionally, some of PG-545's effects are observed even in cells lacking heparanase, indicating that it has actions independent of heparanase inhibition. frontiersin.org For instance, PG-545 has been shown to inhibit Erk1/2 signaling, a pathway involved in T cell activation and polarization, in a heparanase-independent manner. frontiersin.org

Modulation of Angiogenic Signaling Pathways by PG-545

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in pathological conditions like cancer. PG-545 influences this process by interfering with key angiogenic signaling pathways.

Growth Factor Sequestration and Receptor Binding Interference (e.g., VEGF, FGF-1, FGF-2)

Heparan sulfate proteoglycans in the extracellular matrix act as a reservoir for various growth factors, including vascular endothelial growth factor (VEGF), fibroblast growth factor-1 (FGF-1), and FGF-2. aacrjournals.org The cleavage of HS by heparanase releases these growth factors, making them available to bind to their receptors on endothelial cells and stimulate angiogenesis. aacrjournals.org

PG-545, as a heparan sulfate mimetic, can directly bind to and sequester these growth factors, preventing their interaction with their cognate receptors. mdpi.com This action effectively blocks the downstream signaling pathways that promote angiogenesis. plos.org By interfering with the binding of crucial growth factors like VEGF and FGFs, PG-545 can suppress the angiogenic process. aacrjournals.orgplos.org Studies have shown that treatment with PG-545 can lead to an increase in the plasma levels of VEGF and FGF-2, which is thought to be a result of the displacement of these growth factors from the tumor microenvironment. mdpi.com

Impact on Endothelial Cell Proliferation, Migration, and Invasion

The inhibition of growth factor signaling by PG-545 has a direct impact on the behavior of endothelial cells, which are the primary cells involved in angiogenesis. While some studies have shown that PG-545 has little direct effect on endothelial cell proliferation in vitro, it significantly inhibits their migration and invasion. aacrjournals.orgnih.gov This suggests that PG-545's primary anti-angiogenic effect in this context may be through the disruption of the directional movement of endothelial cells required for new vessel formation. In vivo studies have consistently demonstrated that PG-545 reduces microvessel density and disrupts vascular function within tumors. aacrjournals.org

Immunomodulatory Effects of PG-545

Recent research has highlighted the immunomodulatory properties of PG-545, indicating that its mechanism of action extends beyond its anti-angiogenic and ECM-remodeling activities.

PG-545 has been shown to modulate T cell responses. frontiersin.org Specifically, it can suppress the activation of effector T cells and influence their differentiation, promoting a shift away from pro-inflammatory Th1 and Th17 cells towards anti-inflammatory Foxp3+ regulatory T cells (Tregs). frontiersin.org This effect on T cell polarization is mediated, at least in part, by the inhibition of the Erk1/2 signaling pathway. frontiersin.org

Interestingly, these immunomodulatory effects appear to be at least partially independent of heparanase inhibition, as they are also observed in heparanase-deficient T cells. frontiersin.org The ability of PG-545 to promote the induction of Tregs has been observed in both mouse models and with human T cells. frontiersin.org Furthermore, PG-545 can activate natural killer (NK) cells through dendritic cells, adding another layer to its immunomodulatory profile. nih.gov

Table of Research Findings on PG-545's Mechanisms

| Mechanism | Key Finding | Affected Molecules/Pathways | Reference |

|---|---|---|---|

| Heparanase Inhibition | PG-545 is a parabolic competitive inhibitor of heparanase. | Heparanase | nih.govresearchgate.net |

| ECM Remodeling | Inhibits enzymatic cleavage of heparan sulfate, preventing ECM breakdown. | Heparan Sulfate, Extracellular Matrix | nih.govnih.gov |

| Angiogenic Signaling | Sequesters growth factors and interferes with their receptor binding. | VEGF, FGF-1, FGF-2 | aacrjournals.orgmdpi.complos.org |

| Endothelial Cell Function | Inhibits endothelial cell migration and invasion. | Endothelial Cells | aacrjournals.orgnih.gov |

| Immunomodulation | Modulates T cell differentiation, promoting regulatory T cells. | T cells, Erk1/2, Foxp3+ Tregs | frontiersin.org |

| Immunomodulation | Activates Natural Killer (NK) cells. | NK cells, Dendritic cells | nih.gov |

Toll-like Receptor 9 (TLR9) Agonism and Innate Immune Activation

Toll-like Receptor 9 (TLR9) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing unmethylated CpG motifs in DNA from pathogens. biorxiv.orgasm.orgmdpi.com Its activation triggers an immune response characterized by the production of inflammatory cytokines and type I interferons, which are vital for antitumor immunity. biorxiv.orgasm.org

Research indicates that PG-545's antitumor effects are highly dependent on NK cell activation, which in turn requires TLR9. nih.govnih.gov However, studies show that PG-545 does not directly activate TLR9. Instead, it enhances TLR9 activation by increasing the concentration of the TLR9 ligand, CpG, within the lysosomal compartments of dendritic cells (DCs). nih.govnih.gov This enhanced activation leads to greater production of Interleukin-12 (IL-12), a cytokine essential for the PG-545-mediated activation of Natural Killer (NK) cells. nih.govnih.gov In the absence of CpG, PG-545 does not stimulate TLR9. nih.gov This mechanism highlights an indirect but potent role of PG-545 in stimulating a TLR9-dependent innate immune response. nih.govnih.gov

Differentiation and Polarization of T-Lymphocyte Subsets (e.g., Th1, Th17, Foxp3+ Regulatory T Cells)

PG-545 influences the differentiation and balance of T-lymphocyte subsets, which is a key aspect of its immunomodulatory function. nih.gov

Th1 and Th17 Cells: Some research suggests that PG-545 polarizes T cells away from Th1 and Th17 subsets. nih.govfrontiersin.org This effect is associated with the suppression of effector T cell activation. nih.gov In a mouse model of delayed-type hypersensitivity, PG-545 administration led to reduced numbers of Th17 memory cells. nih.gov

Foxp3+ Regulatory T Cells (Tregs): Conversely, PG-545 has been shown to promote the induction and proliferation of Foxp3+ regulatory T cells (Tregs). nih.govfrontiersin.org Tregs are critical for maintaining immune tolerance, and their induction by PG-545 was observed in both mouse models and human T cells. nih.gov This suggests a potent role for PG-545 in inducing FoxP3+ Tregs while inhibiting Th1/Th17 effector functions. nih.gov

The table below summarizes the observed effects of PG-545 on T-lymphocyte subsets based on available research.

| T-Lymphocyte Subset | Effect of PG-545 | Associated Research Finding |

|---|---|---|

| Th1 (T-helper 1) | Polarizes away from/Inhibits | PG-545 treatment polarizes T cells away from Th1 subsets in vitro and in vivo. nih.gov |

| Th17 (T-helper 17) | Polarizes away from/Inhibits | Leads to reduced Th17 memory cells in mouse models. nih.gov |

| Foxp3+ Regulatory T Cells (Tregs) | Induces/Promotes | Promotes Foxp3+ Treg induction in both human and mouse T cells. nih.gov |

Regulation of Intracellular Signaling Cascades (e.g., Erk1/2 Pathway)

The Extracellular signal-regulated kinase (Erk) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates cell proliferation and differentiation. embopress.orgimrpress.com PG-545 has been shown to inhibit Erk1/2 signaling, a mechanism that affects T cell activation and the polarization of T cell subsets. nih.govfrontiersin.org This inhibitory effect on the Erk1/2 pathway by PG-545 is notably independent of its function as a heparanase inhibitor. nih.govfrontiersin.org In some cancer cells, however, an increase in phosphorylated Erk (pERK) has been observed within 6-24 hours of PG-545 treatment, coinciding with the induction of ER stress. nih.gov

Direct Cellular Responses Induced by PG-545

Mechanisms of Apoptosis Induction and Programmed Cell Death

Apoptosis is a form of programmed cell death essential for removing damaged or cancerous cells. nih.govabcam.cn PG-545 is a known inducer of apoptosis in cancer cells. aacrjournals.org Its pro-apoptotic activity is linked to several mechanisms:

Caspase Activation: PG-545 treatment triggers the activation of the caspase cascade, a central component of the apoptotic process. plos.org This includes the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). plos.org

Mitochondrial Pathway: The compound has been shown to downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to a reduction in mitochondrial membrane potential and the release of cytochrome c. plos.org This release is a key step in the intrinsic pathway of apoptosis. abcam.cnplos.org

PARP Cleavage: The activation of caspases by PG-545 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a hallmark of apoptosis. plos.org

Induction of Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is vital for protein folding, and disruptions can lead to ER stress and the unfolded protein response (UPR). plos.orgmdpi.com If ER stress is prolonged or severe, it can trigger apoptosis. plos.orgmdpi.com

PG-545 has been identified as an inducer of the ER stress response in cancer cells. nih.gov This is evidenced by the increased expression of key ER stress markers following treatment. nih.gov

| ER Stress Marker | Function | Effect of PG-545 |

|---|---|---|

| Bip/Grp78 | A molecular chaperone involved in protein folding; its upregulation is a classic sign of ER stress. plos.org | Increased expression within 6-24 hours of treatment. nih.gov |

| IRE1α | An ER stress sensor that activates the UPR. mdpi.com | Increased expression observed after treatment. nih.gov |

| Calnexin | A chaperone protein that assists in the folding of glycoproteins. | Increased expression observed after treatment. nih.gov |

| CHOP/GADD153 | A transcription factor that mediates ER stress-induced apoptosis. plos.org | Increased expression within 6-24 hours of treatment. nih.gov |

The induction of ER stress by PG-545 is considered an early cellular response that can subsequently lead to other effects, such as autophagy. nih.gov

Role of Autophagy in PG-545's Cellular Effects

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. mdpi.com In cancer, its role is dual: it can be a survival mechanism under stress or can lead to cell death. mdpi.com The effect of PG-545 on autophagy is complex and can be context-dependent.

In some cancer models, PG-545 induces autophagy as a consequence of ER stress. nih.gov In endometrial cancer cells, for example, PG-545 was found to augment autophagic flux. nih.gov However, in other contexts, PG-545, as a heparanase inhibitor, has been shown to decrease autophagy. tandfonline.comtandfonline.com This reduction is associated with lower levels of heparanase in the lysosomes. tandfonline.comtandfonline.com Studies have shown that combining PG-545 with autophagy inhibitors like chloroquine (B1663885) can lead to a synergistic reduction in cancer cell viability and tumor growth, suggesting that in these cases, autophagy acts as a pro-survival mechanism for tumor cells. tandfonline.comtandfonline.comaacrjournals.org

Interference with DNA Damage Response and DNA Repair Pathways (e.g., Homologous Recombination Repair, RAD51-DEK Interaction)

PG-545, a synthetic heparan sulfate (HS) mimetic, has been shown to interfere with critical DNA damage response (DDR) and repair mechanisms within cancer cells. This activity represents a significant aspect of its mechanism of action, distinct from its well-known role as a heparanase inhibitor. Research indicates that PG-545 induces both single- and double-strand DNA breaks. nih.govnih.govspringernature.com This induction of damage is coupled with a disruption of the cellular machinery responsible for repairing such lesions, specifically the homologous recombination repair (HRR) pathway. nih.govpatsnap.com

A key protein in the HRR pathway, RAD51, is significantly affected by PG-545. Studies in ovarian cancer cells have demonstrated that treatment with PG-545 leads to a marked decrease in RAD51 expression and a reduction in the formation of RAD51 foci at sites of DNA damage. This downregulation of RAD51 has been shown to occur in an autophagy-dependent manner. nih.govnih.govspringernature.com The impairment of HRR by PG-545 was confirmed using a DR-GFP reporter assay, where treated cells showed a significant reduction in HR-mediated repair of DNA double-strand breaks.

Furthermore, PG-545's mechanism involves the modulation of the DEK oncoprotein, a DNA repair protein that interacts with heparan sulfate proteoglycans (HSPGs). nih.govnih.gov DEK plays a crucial role in the DNA repair pathway and is known to form a complex with RAD51. researchgate.net PG-545 inhibits the HSPG-mediated endocytosis of DEK, preventing its internalization into the cancer cell. nih.govnih.govspringernature.com This leads to the sequestration of DEK in the tumor microenvironment and a subsequent loss of nuclear DEK, which is essential for the HRR process. nih.govpatsnap.com By disrupting the DEK-RAD51 interaction through this mechanism, PG-545 effectively hinders the cell's ability to repair DNA damage, which can sensitize cancer cells to other therapies like PARP inhibitors. nih.govspringernature.compatsnap.com

Table 1: Effects of PG-545 on DNA Damage and Repair Pathways

| Cellular Effect | Observation | Affected Proteins/Pathways | Cell Lines |

|---|---|---|---|

| DNA Damage Induction | Causes DNA single- and double-strand breaks. nih.govspringernature.com | DNA Integrity | Ovarian Cancer Cells |

| HRR Inhibition | Significantly reduces the efficiency of homologous recombination repair. nih.gov | Homologous Recombination Repair (HRR) | OVCAR8 |

| RAD51 Downregulation | Decreases expression and foci formation of RAD51 protein. nih.gov | RAD51 | OVCAR5, OVCAR8 |

| DEK Sequestration | Inhibits endocytosis of the DEK oncoprotein, leading to its loss from the nucleus. nih.govpatsnap.com | DEK, RAD51-DEK Interaction | Ovarian Cancer Cells |

Antiviral Mode of Action of PG-545

PG-545 exhibits potent antiviral activity against a broad spectrum of viruses, which is primarily attributed to its nature as a heparan sulfate (HS) mimetic. acs.orgbiorxiv.org Many viruses utilize cell surface HS as an initial attachment receptor or co-receptor to facilitate entry into host cells. acs.orgnih.gov By mimicking HS, PG-545 acts as a decoy, competitively inhibiting the interaction between viral particles and the host cell surface. biorxiv.org This mechanism has been demonstrated against numerous viruses, including Herpes Simplex Virus-2 (HSV-2), Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), Dengue virus, and various alphaviruses like Ross River virus (RRV), Barmah Forest virus, and Chikungunya virus (CHIKV). acs.orgnih.govresearchgate.net

Disruption of Viral Entry and Cell Adsorption (e.g., SARS-CoV-2 Spike-ACE2 Interaction)

A prominent example of PG-545's antiviral action is its inhibition of SARS-CoV-2. The virus's entry into host cells is mediated by its spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor, with HS acting as a co-receptor that facilitates this interaction. acs.orgnih.gov Research has shown that PG-545 directly binds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. acs.orgbiorxiv.orgnih.gov

This interaction has several consequences. Firstly, it destabilizes the spike protein's structure. acs.orgnih.gov Secondly, molecular modeling and experimental data confirm that the binding site for PG-545 on the S1 RBD overlaps with the binding site for the ACE2 receptor. acs.orgbiorxiv.orgnih.gov Consequently, PG-545 directly and potently inhibits the binding of the spike protein to ACE2, effectively blocking a critical step in viral entry. acs.orgnih.govqut.edu.au This mode of action, where PG-545 functions as a competitive inhibitor of viral attachment, has been shown to prevent the infection of host cells. acs.orgbiorxiv.org

Inhibition of Viral Replication and Plaque Formation

By effectively blocking viral entry, PG-545 consequently inhibits the entire viral life cycle, including replication and the subsequent formation of viral plaques. The efficacy of PG-545 in this regard has been quantified in various virological assays.

In plaque reduction assays, PG-545 demonstrated potent, dose-dependent inhibition of plaque formation for several SARS-CoV-2 clinical isolates in Vero cells. biorxiv.orgbiorxiv.org Similarly, significant inhibition of plaque formation was observed for alphaviruses such as Ross River virus, Barmah Forest virus, and Chikungunya virus, with the effect being most pronounced when the compound was present before viral adsorption to the cells. nih.govasm.org

The inhibition of viral entry directly translates to reduced viral replication. In preclinical models of Ross River virus infection, prophylactic treatment with PG-545 led to reduced viral titers in target organs like joints and muscles. nih.govasm.org For SARS-CoV-2, PG-545 was shown to effectively inhibit viral infection and replication in both monkey Vero E6 cells and, more relevantly, in human bronchial epithelial cells. acs.org Studies using air-liquid interface (ALI) cultures of bronchial epithelial cells also showed that PG-545 could reduce the shedding of infectious virus particles. acs.org

Table 2: Antiviral Activity of PG-545 Against Various Viruses

| Virus | Assay Type | Measured Effect | EC₅₀ Value (µg/mL) |

|---|---|---|---|

| SARS-CoV-2 (Victoria isolate) | Plaque Reduction | Inhibition of viral infectivity | 2.4 - 8.9 biorxiv.orgbiorxiv.org |

| SARS-CoV-2 (DE isolate) | Plaque Reduction | Inhibition of viral infectivity | 2.7 biorxiv.orgbiorxiv.org |

| SARS-CoV-2 (QLD02 isolate) | Cytopathic Effect | Inhibition of viral infectivity | 8.0 - 13.2 biorxiv.orgbiorxiv.org |

| Ross River Virus (RRV T48) | Plaque Reduction | Inhibition of plaque formation | ~1.94 µM (4.57 µg/mL) asm.org |

| Chikungunya Virus (Asian) | Plaque Reduction | Inhibition of plaque formation | ~0.16 µM (0.37 µg/mL) asm.org |

| Dengue Virus (DENV-2) | - | Potent inhibition | ~25 nM (0.059 µg/mL) nih.gov |

Preclinical Pharmacological Activities of Pg 545 in Animal and in Vitro Disease Models

Antineoplastic Efficacy of PG-545 in Non-Human Systems

PG-545, a heparan sulfate (B86663) mimetic, has demonstrated significant antineoplastic efficacy in a variety of preclinical cancer models. Its mechanisms of action, which include the inhibition of heparanase and angiogenesis, contribute to its ability to impede primary tumor growth and the metastatic cascade. The following sections detail the preclinical findings of PG-545's activity in murine and in vitro models across a range of malignancies.

Studies in experimental models of pancreatic ductal adenocarcinoma (PDAC) have shown that PG-545 possesses potent anti-tumor activity. aacrjournals.orgnih.gov In orthotopic and genetic (mPDAC: LSL-KrasG12D; Cdkn2alox/lox; p48Cre) models of PDAC, PG-545 administration led to a significant inhibition of primary tumor growth and metastasis. aacrjournals.orgnih.gov Treatment with PG-545 resulted in decreased cell proliferation, an increase in apoptosis, and a reduction in microvessel density within the tumor tissue. aacrjournals.orgnih.gov

In an orthotopic xenograft mouse model using AsPC-1 pancreatic cancer cells, PG-545 treatment was effective in reducing tumor volume. researchgate.net Furthermore, in a metastatic model of pancreatic cancer, PG-545 improved survival compared to both saline and gemcitabine (B846) treatments. ascopubs.org An immunocompetent orthotopic model also demonstrated a significant decrease in tumor weights and a reduction in total metastatic events with PG-545 treatment. ascopubs.orgasco.org Analysis of tumor tissue from PG-545-treated animals revealed reduced collagen deposition and a greater degree of tumor differentiation. aacrjournals.orgnih.gov

Table 1: Effect of PG-545 on Pancreatic Cancer Models

| Model | Cell Line / Genetic Makeup | Key Findings |

|---|---|---|

| Orthotopic & Genetic | AsPC-1, PanO2 / LSL-KrasG12D; Cdkn2alox/lox; p48Cre | Inhibited primary tumor growth and metastasis; prolonged animal survival. aacrjournals.orgnih.govascopubs.org |

| Intraperitoneal | AsPC-1 | Improved survival to 35 days vs. 22 days (saline) and 28 days (gemcitabine). ascopubs.org |

| Orthotopic | PanO2-HY | Significantly decreased tumor weights and reduced total metastatic events. ascopubs.orgasco.org |

| Orthotopic | MiaPaca-2 | Significantly reduced tumor weight compared to control. researchgate.net |

In preclinical models of ovarian cancer, PG-545 has been shown to inhibit tumor growth and reduce ascites. nih.govnih.gov The compound inhibited the proliferation of ovarian cancer cells both as a single agent and in combination with chemotherapeutics. nih.govnih.gov Furthermore, PG-545 was found to inhibit growth factor-mediated cell migration and invasion in vitro. nih.gov In vivo studies demonstrated a significant reduction in tumor burden in both the A2780 and SKOV-3 ovarian cancer models. nih.govnih.gov In an immunocompetent ID8 model, PG-545 also significantly reduced the accumulation of ascites. nih.govnih.gov

Table 2: Efficacy of PG-545 in Ovarian Carcinoma Murine Models

| Model | Cell Line | Key Findings |

|---|---|---|

| Xenograft | A2780 | Significantly reduced tumor burden, enhanced when combined with paclitaxel (B517696). nih.govnih.gov |

| Xenograft | SKOV-3 | Significantly reduced tumor burden, enhanced when combined with carboplatin. nih.govnih.gov |

| Syngeneic | ID8 | Significantly reduced ascites in vivo. nih.govnih.gov |

PG-545 has demonstrated notable efficacy in murine models of breast and hepatocellular carcinoma. In the 4T1 orthotopic breast cancer model, which is known for its aggressive metastatic behavior, PG-545 significantly inhibited primary tumor growth. nih.gov Importantly, it also markedly inhibited spontaneous lung metastasis, an effect not observed with the tyrosine kinase inhibitor sorafenib. nih.gov

For hepatocellular carcinoma, PG-545 was assessed in the HepG2 xenograft model, where it significantly inhibited solid tumor progression. nih.gov In an orthotopic liver cancer model (Hep3B), enhanced anti-tumor activity was observed when PG-545 was used in combination with sorafenib. nih.gov

Table 3: PG-545 Efficacy in Breast and Hepatocellular Carcinoma Models

| Cancer Type | Model / Cell Line | Key Findings |

|---|---|---|

| Breast Carcinoma | 4T1 Orthotopic | Tumor Growth Inhibition (TGI) of 29-50%; significant inhibition of lung metastasis. nih.gov |

| Hepatocellular Carcinoma | HepG2 Xenograft | Tumor Growth Inhibition (TGI) of 45%. nih.gov |

| Hepatocellular Carcinoma | Hep3B Orthotopic | Enhanced anti-tumor activity in combination with sorafenib. nih.gov |

The anti-tumor effects of PG-545 have also been observed in preclinical models of lymphoma. In murine models, PG-545 was effective in suppressing the growth of both B-cell and T-cell lymphomas. researchgate.net Studies have shown that PG-545 can suppress tumor development and prolong survival in mice bearing lymphoma cells. researchgate.net

The preclinical anti-tumor and anti-metastatic activity of PG-545 extends to a range of other solid malignancies. nih.govnih.gov

Prostate Cancer: In the PC3 xenograft model, PG-545 significantly inhibited solid tumor progression, with a tumor growth inhibition (TGI) of 57%. nih.gov

Lung Cancer: In the Lewis Lung Carcinoma (LL/2) model, PG-545 significantly inhibited both solid tumor growth and spontaneous metastasis to the lung. nih.gov

Colon Cancer: PG-545 demonstrated the ability to prevent metastasis to the liver in the HT-29 spontaneous metastasis model. nih.gov It has also been shown to reduce tumor xenograft growth in other colon cancer models. nih.gov

Head and Neck Cancer: In the Cal27 xenograft model, PG-545 resulted in a tumor growth inhibition of 54%. nih.gov

Melanoma: PG-545 was shown to significantly inhibit metastases in the B16 experimental metastasis model. nih.gov

Table 4: Summary of PG-545 Activity in Various Solid Malignancies

| Cancer Type | Model / Cell Line | Key Findings |

|---|---|---|

| Prostate Cancer | PC3 Xenograft | 57% Tumor Growth Inhibition. nih.gov |

| Lung Cancer | Lewis Lung Carcinoma (LL/2) | Significant inhibition of primary tumor growth and metastasis. nih.gov |

| Colon Cancer | HT-29 Spontaneous Metastasis | Complete prevention of liver metastasis. nih.gov |

| Head and Neck Cancer | Cal27 Xenograft | 54% Tumor Growth Inhibition. nih.gov |

| Melanoma | B16 Experimental Metastasis | Significant inhibition of lung metastases. nih.gov |

Synergistic Antitumor Effects with Conventional Chemotherapeutic Agents and Targeted Therapies (e.g., PARP Inhibitors)

PG-545 has demonstrated significant synergistic antitumor effects when combined with poly (ADP-ribose) polymerase inhibitors (PARPis) in preclinical models of ovarian cancer. nih.gov This synergy stems from a previously unrecognized mechanism by which PG-545 induces DNA damage in cancer cells. nih.govspringernature.com Research indicates that PG-545 causes both single- and double-strand DNA breaks. nih.gov Furthermore, it inhibits the homologous recombination repair (HRR) pathway, a critical DNA repair mechanism, by reducing the expression of the essential repair protein RAD51 in an autophagy-dependent manner. nih.govspringernature.com

A key aspect of PG-545's mechanism is its ability to interfere with the function of the DEK oncoprotein, which is involved in DNA repair and relies on heparan sulfate for its activity. springernature.com PG-545 disrupts the heparan sulfate proteoglycan (HSPG)-mediated endocytosis of DEK, preventing its internalization by cancer cells. nih.govspringernature.com This leads to a loss of nuclear DEK, which is necessary for HRR, thereby sensitizing the cancer cells to PARPis. nih.govspringernature.com

This synergistic relationship has been validated in various models. In vitro studies showed that PG-545 synergized with PARPis, such as rucaparib (B1680265) and olaparib, in ovarian cancer cell lines, including those with both de novo and acquired resistance to PARPi monotherapy. nih.govresearchgate.net This effect was also observed ex vivo in 55% of primary cultures of patient-derived ascites samples. nih.govspringernature.com In vivo, the combination of PG-545 and rucaparib resulted in increased DNA damage, significantly reduced tumor burden, and increased survival in mice bearing HRR-proficient OVCAR5 xenografts compared to either agent alone. nih.govspringernature.com Synergistic antitumor activity was also confirmed in an immunocompetent syngeneic ID8F3 ovarian cancer model. nih.gov

Table 1: Synergistic Effects of PG-545 with PARP Inhibitors in Ovarian Cancer Models

| Model System | PARP Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Ovarian Cancer Cell Lines (in vitro) | Rucaparib, Olaparib | Demonstrated synergy, including in PARPi-resistant lines. | nih.gov |

| Patient-Derived Ascites (ex vivo) | Not specified | Synergy observed in 55% of primary cultures. | nih.govspringernature.com |

| OVCAR5 Xenograft (in vivo) | Rucaparib | Increased DNA damage, reduced tumor burden, increased survival. | nih.govspringernature.com |

| ID8F3 Syngeneic Model (in vivo) | Rucaparib | Demonstrated synergistic antitumor activity. | nih.gov |

Antiviral Activities of PG-545 in Preclinical Models

PG-545 has been identified as a potent inhibitor of several arthritogenic alphaviruses in preclinical studies. nih.govasm.org In vitro assessments using plaque reduction assays demonstrated that increasing concentrations of PG-545 effectively inhibited plaque formation for Ross River virus (RRV), Barmah Forest virus (BFV), and both East/Central/South African and Asian strains of Chikungunya virus (CHIKV). nih.govasm.orgnih.gov This suggests a strong antiviral mode of action that occurs prior to the virus adsorbing to host cells. nih.govnih.gov

In murine models of RRV infection, prophylactic administration of PG-545 provided significant protection. nih.gov Treated mice exhibited reduced viral titers in target organs such as the serum, muscle, and joints. nih.gov This reduction in viral load corresponded with lower clinical scores for limb weakness and a decrease in the recruitment of inflammatory infiltrates. nih.govnih.gov Beyond its direct antiviral effects, PG-545 also curtails the inflammatory disease associated with RRV infection. nih.govnih.gov At the peak of the disease, treated mice showed lower concentrations of the matrix-degrading enzyme heparanase. nih.gov Histopathological analysis revealed a protective effect on tissue morphology, including skeletal muscle, and a reduction in the erosion and degradation of articular cartilage that is characteristic of RRV-induced arthritis. nih.govnih.gov

Table 2: In Vitro Antiviral Activity of PG-545 against Arthritogenic Alphaviruses

| Virus | Assay | Key Finding | Reference |

|---|---|---|---|

| Ross River Virus (RRV) T48 | Plaque Reduction Assay | Dose-dependent inhibition of plaque formation. | nih.govnih.gov |

| Barmah Forest Virus (BFV) 2193 | Plaque Reduction Assay | Dose-dependent inhibition of plaque formation. | nih.govnih.gov |

| Chikungunya Virus (CHIKV) | Plaque Reduction Assay | Efficacious viral inhibition against both East/Central/South African and Asian strains. | nih.govnih.gov |

The antiviral activity of PG-545 extends to other viral families, including Herpesviridae and Paramyxoviridae. It has shown potent efficacy against Herpes Simplex Virus Type 2 (HSV-2). nih.gov In vitro studies determined its 50% inhibitory concentration (IC50) against HSV-2 (strain 333) to be 0.8 μg/ml. nih.gov PG-545 effectively inhibits infectivity of both laboratory strains and multiple clinical isolates of HSV-2, including strains resistant to the standard antiviral drug acyclovir. nih.gov A key feature of its anti-HSV-2 activity is its virucidal capability; PG-545 has been shown to disrupt the envelope proteins of the virus, permanently inactivating its infectivity. nih.govnih.gov This virucidal action was demonstrated in animal models, where prophylactic intravaginal administration of PG-545 protected mice against genital HSV-2 infection, leading to higher survival rates and lower disease scores. nih.gov

PG-545 has also been reported to possess significant antiviral activity against Respiratory Syncytial Virus (RSV). researchgate.netacs.org It is recognized as a potent inhibitor of several viruses that utilize heparan sulfate as an entry receptor, a category that includes RSV. acs.org

Table 3: In Vitro Antiviral Activity of PG-545 against HSV-2 and RSV

| Virus | Finding/Measurement | Details | Reference |

|---|---|---|---|

| Herpes Simplex Virus Type 2 (HSV-2) | 50% Inhibitory Concentration (IC50) | 0.8 μg/ml for strain 333. | nih.gov |

| Herpes Simplex Virus Type 2 (HSV-2) | Mechanism | Exhibits virucidal activity by disrupting the viral envelope. Effective against acyclovir-resistant strains. | nih.govnih.gov |

| Respiratory Syncytial Virus (RSV) | Activity | Reported as a potent inhibitor. | researchgate.netacs.org |

PG-545, also known as pixatimod, has emerged as a potent inhibitor of SARS-CoV-2 in preclinical investigations. acs.org In vitro assays have shown that it effectively inhibits the infection of both monkey Vero E6 cells and, more importantly, physiologically relevant human bronchial epithelial cells by multiple clinical isolates of SARS-CoV-2. acs.org

The mechanism of action against SARS-CoV-2 has been elucidated, showing that PG-545 directly targets the virus's entry mechanism. acs.org It binds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, which destabilizes the RBD and directly inhibits its interaction with the host cell's angiotensin-converting enzyme 2 (ACE2) receptor. acs.org This action effectively blocks the virus from entering and infecting host cells. acs.org The K18-hACE2 murine model, which expresses the human ACE2 receptor, is a widely used and relevant animal model for studying SARS-CoV-2 pathogenesis and for evaluating potential antiviral therapies. nih.govbiorxiv.orgplos.org The potent in vitro activity of PG-545 suggests its potential for efficacy in such in vivo models. acs.org

Anti-inflammatory and Immunomodulatory Potentials of PG-545 in Non-Human Contexts

In addition to its direct antitumor and antiviral properties, PG-545 exhibits significant anti-inflammatory and immunomodulatory activities in preclinical disease models. nih.gov While specific studies in pancreatitis or acute kidney injury models are not detailed, its effects in a murine model of viral-induced inflammatory arthritis provide clear evidence of this potential. nih.govnih.gov

Compound Names

Suppression of Delayed-Type Hypersensitivity Responses

PG-545 has been shown to modulate T-cell responses and prevent delayed-type hypersensitivity (DTH), a T-cell-mediated inflammatory reaction. nih.govbohrium.com In preclinical studies, the administration of PG-545 in a mouse model of DTH led to a significant reduction in footpad inflammation. nih.gov This effect is attributed to the compound's ability to suppress the activation of effector T-cells, particularly Th1 and Th17 cells, while promoting the expansion of regulatory T-cells (Tregs). nih.gov

The investigation utilized a methylated bovine serum albumin (mBSA)-induced DTH model in mice. nih.gov In this model, PG-545 administration was associated with a decrease in Th17 memory cells and an increase in the proliferation of FoxP3+ Tregs. nih.gov Mechanistically, it has been suggested that PG-545 inhibits Erk1/2 signaling, a pathway involved in T-cell activation and polarization. nih.gov Notably, these effects were also observed in heparanase-deficient T-cells, indicating that PG-545's immunomodulatory activity can be independent of its heparanase inhibition. nih.gov

The study also found that PG-545 suppresses antigen-specific T-cell generation and the production of associated cytokines in vivo. nih.gov These findings highlight the profound impact of PG-545 on T-cell polarization and function, suggesting its potential in managing inflammatory conditions associated with type IV hypersensitivity responses. nih.gov

Table 1: Effects of PG-545 on T-cell Subsets in a Delayed-Type Hypersensitivity Model

| T-cell Subset | Effect of PG-545 Administration |

| Effector T-cells (Th1/Th17) | Suppression of activation |

| Th17 Memory Cells | Reduction |

| Regulatory T-cells (FoxP3+ Tregs) | Increased proliferation and induction |

Investigation in Atherosclerosis Models

Recent preclinical studies have explored the therapeutic potential of PG-545 in the context of atherosclerosis. nih.gov In these investigations, high-fat-fed Apolipoprotein E-deficient (ApoE−/−) mice, a well-established animal model for studying atherosclerosis, were utilized. nih.gov The findings from these studies have demonstrated promising outcomes for PG-545 in mitigating several factors associated with the development and progression of atherosclerosis. nih.gov

In addition to these effects, PG-545 treatment also led to a significant decrease in key lipid markers that are central to the pathogenesis of atherosclerosis. nih.gov These include reductions in total cholesterol, low-density lipoprotein (LDL), and triglycerides. nih.gov The compound was also found to reduce liver steatosis, or fatty liver, which is often associated with metabolic syndrome and an increased risk of cardiovascular disease. nih.gov

Table 2: Summary of PG-545 Effects in a High-Fat-Fed ApoE−/− Mouse Model of Atherosclerosis

| Parameter | Outcome of PG-545 Treatment |

| Aortic Wall Thickness | Reduced |

| Atherosclerosis Development | Reduced |

| Blood Pressure | Reduced |

| Blood Glucose | Reduced |

| Serum Oxidative Stress | Reduced |

| Total Cholesterol | Reduced |

| LDL | Reduced |

| Triglycerides | Reduced |

| Liver Steatosis | Reduced |

Structure Activity Relationships Sar and Chemical Synthesis of Pg 545

Structural Elucidation of PG-545 and Key Functional Moieties

PG-545 is characterized as a highly sulfated tetrasaccharide glycoside conjugated to a cholestanol (B8816890) aglycone. acs.orgnih.govnih.govwhiterose.ac.ukguidetopharmacology.org The precise arrangement and chemical modifications of these components are crucial for its biological function. The molecular formula of PG-545 (Pixatimod Sodium) is C51H75Na13O60S13, with a molecular weight of 2363.8 g/mol . nih.gov The "PG-545 Free" form has a molecular formula of C51H88O60S13 and a molecular weight of 2078.1 g/mol . nih.gov

Sulfated Oligosaccharide Core Structure

The core of PG-545 is a sulfated tetrasaccharide, specifically comprising α-(1→4)-glucose residues. nih.govwhiterose.ac.uk This oligosaccharide mimics the structure of heparan sulfate (B86663), a glycosaminoglycan found on mammalian cell surfaces, which is utilized by many viruses and plays a role in various biological processes. nih.govmdpi.com The extensive sulfation of the glucose units is critical for its biological activity, imparting a high negative charge that facilitates interactions with positively charged regions of target proteins. acs.orgnih.govwhiterose.ac.ukmdpi.com Nuclear Magnetic Resonance (NMR) studies, including 1D and 2D experiments, have been instrumental in elucidating the intra- and inter-residue connectivity of PG-545, confirming the α-anomeric linkage of the glucose residues within the tetrasaccharide. nih.govwhiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies for PG-545 Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. mdpi.comorscience.ru These studies are crucial for predicting the activity of new drug candidates and optimizing lead compounds. mdpi.comorscience.ru While specific detailed QSAR studies solely focused on PG-545 analogues are not extensively detailed in the provided search results, the general principles of QSAR apply to the development and optimization of heparan sulfate mimetics like PG-545.

QSAR models typically identify chemical properties that significantly contribute to biological effects, often utilizing descriptors related to structural keys, molecular fragments, and 3D molecular interaction fields. mdpi.com For heparan sulfate mimetics, factors such as oligosaccharide chain length, degree of sulfation, and the nature of the lipophilic aglycone are known to influence activity. mdpi.comacs.org For instance, studies on amphiphilic heparinoids, including PG-545, have demonstrated that fine-tuning the oligosaccharide chain length, sulfation degree, and lipophilic groups can yield compounds with potent anti-SARS-CoV-2 activity and heparanase inhibition. acs.org Specifically, tetrasaccharide anomers like PG-545 have shown potent heparanase inhibition, with increased potency observed in corresponding hexasaccharide analogues, indicating a correlation between oligosaccharide chain length and inhibitory potency. acs.org

Advancements in Synthetic Methodologies for PG-545

The chemical synthesis of complex oligosaccharides like PG-545 is challenging due to the need for precise control over stereochemistry and regioselectivity during glycosylation and sulfation steps. researchgate.netscholaris.ca Early synthetic routes for PG-545 faced bottlenecks, particularly in the glycosylation step, which often resulted in low yields and the formation of unwanted byproducts. Significant advancements have been made to overcome these challenges, leading to more efficient and stereoselective synthetic methodologies.

Optimization of Glycosylation Steps and Stereoselectivity

Glycosylation, the process of forming glycosidic bonds, is a critical and often difficult step in oligosaccharide synthesis. researchgate.netscholaris.ca The initial synthesis of PG-545 involved a linear sequence where the glycosylation step, linking the tetrasaccharide backbone to the cholestanol moiety, was problematic due to competing side reactions and poor regioselectivity, yielding less than 30% and significant orthoester byproducts.

Recent efforts have focused on improving glycosylation efficiency and stereoselectivity. This includes the use of various catalysts and strategies to control the anomeric configuration (α or β linkage). researchgate.netchinesechemsoc.orgescholarship.orgnih.govscispace.com For instance, gold-catalyzed SN2 glycosylation has been developed to achieve highly stereoselective synthesis of 2-azido-2-deoxyglycosides, which are relevant building blocks for complex carbohydrates. chinesechemsoc.orgescholarship.org The reactivity of both the glycosyl donor and acceptor is crucial for the outcome of the glycosylation reaction, influencing both yield and stereoselectivity. researchgate.net

Development of Improved Protecting Group Strategies and Glycosyl Donors

Early synthetic routes for PG-545 utilized benzyl-protected glycosyl donors, which were found to be unstable and contributed to variability in product quality. To address this, more robust protecting groups, such as p-methoxybenzyl (PMB) and tert-butyldimethylsilyl (TBS), have been employed. These modifications stabilize the glycosyl donor during activation, minimizing premature decomposition and improving glycosylation efficiency. For example, using a PMB-protected donor with N-iodosuccinimide (NIS) and triflic acid (TfOH) significantly increased glycosylation yields to 68% and suppressed orthoester formation to less than 5%.

Pharmacodynamics and Preclinical Pharmacokinetics of Pg 545 in Non Human Studies

Pharmacokinetic Profiles in Animal Models (e.g., Tumor-Bearing Mice)

Preclinical pharmacokinetic (PK) studies in animal models are crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated, providing insights for optimal dosing regimens ijrpc.comuni-konstanz.de. PG-545 has demonstrated predictable pharmacokinetic characteristics in preclinical and early clinical investigations biorxiv.orgnih.gov.

Tissue and Organ Concentration Dynamics (e.g., Tumor Accumulation)

Studies have shown that PG-545 exhibits favorable distribution properties, with pharmacologically relevant concentrations of radiolabeled PG-545 observed to accumulate in liver tumors in preclinical models researchgate.net. This targeted accumulation is a critical aspect of its therapeutic mechanism, as it allows the compound to exert its effects directly within the tumor microenvironment researchgate.net. The design of PG-545, incorporating a cholestanol (B8816890) aglycone, contributes to its improved pharmacokinetic properties and potentially its tissue distribution researchgate.netacs.org.

Table 1: Summary of PG-545 Pharmacokinetic Characteristics

| Characteristic | Observation in Preclinical/Clinical Studies | Reference |

| Half-life | Long (e.g., 141 hours in Phase I study) | researchgate.netnih.govnih.gov |

| Exposure | Proportional up to 100 mg | nih.govnih.gov |

| Distribution | Pharmacologically relevant concentrations in liver tumors | researchgate.net |

Pharmacodynamic Biomarkers and Preclinical Efficacy Indicators

PG-545 functions as an immunomodulatory agent that stimulates innate immune responses and also exhibits anti-angiogenic and anti-heparanase activities nih.govresearchgate.netnih.govresearchgate.net. Its pharmacodynamic effects are indicative of its multi-faceted mechanism of action against tumors.

Modulation of Angiogenic and Inflammatory Markers

PG-545 is known to inhibit angiogenesis, a process critical for tumor growth and metastasis, by sequestering angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor-1 (FGF-1), and Fibroblast Growth Factor-2 (FGF-2) within the extracellular matrix researchgate.netresearchgate.net. It also acts as a potent inhibitor of heparanase, an enzyme that plays a key role in tumor progression and metastasis researchgate.netresearchgate.net. In preclinical models and a small cohort of advanced cancer patients, PG-545 treatment led to an increase in plasma VEGF levels, which may serve as a potential biomarker of response nih.gov. Beyond its anti-angiogenic effects, PG-545 also possesses anti-inflammatory properties acs.org.

Activation of Innate Immune Cells in Animal Systems

A significant pharmacodynamic effect of PG-545 is its ability to stimulate innate immune responses against tumors nih.govnih.gov. It has been shown to exert an immunostimulatory effect on dendritic cells (DC), which in turn leads to the activation of natural killer (NK) cells nih.gov. Activated NK cells are capable of eradicating established lymphoma in murine models nih.gov. Furthermore, PG-545 modulates myeloid cells, thereby enhancing innate immunity against tumors nih.gov. The compound also influences the tumor microenvironment by promoting the extracellular sequestration of DEK, a protein involved in DNA repair, which can lead to increased DNA damage and enhanced sensitivity to PARP inhibitors in ovarian cancer models nih.gov.

Changes in Cytokine and Chemokine Expression Profiles (e.g., IFNγ, TNFα, IP-10, MCP-1)

Pharmacodynamic analyses in preclinical and clinical studies have revealed that PG-545 treatment results in notable changes in the expression profiles of several key cytokines and chemokines nih.govnih.gov. Specifically, increases in plasma levels of interferon-gamma (IFNγ), tumor necrosis factor-alpha (TNFα), interferon-gamma induced protein 10 (IP-10, also known as CXCL10), and monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) have been observed nih.govnih.gov. These changes signify the activation of immune pathways, with IFNγ and TNFα being pro-inflammatory cytokines crucial for anti-tumor immunity, and IP-10 and MCP-1 being chemokines that recruit immune cells to sites of inflammation and tumors nih.govkoreamed.orgmdpi.com.

Table 2: Modulation of Pharmacodynamic Biomarkers by PG-545

| Biomarker Category | Specific Markers | Observed Modulation | Reference |

| Angiogenic Factors | VEGF, FGF-1, FGF-2 | Inhibition of activity (sequestration) | researchgate.netresearchgate.net |

| Inflammatory Markers | N/A | Anti-inflammatory properties | acs.org |

| Immune Cell Activation | Dendritic Cells (DC), Natural Killer (NK) cells, Myeloid cells | Stimulation/Activation | nih.govnih.gov |

| Cytokines/Chemokines | IFNγ, TNFα, IP-10 (CXCL10), MCP-1 (CCL2) | Increased plasma levels | nih.govnih.gov |

Advanced Research Methodologies Applied in Pg 545 Investigations

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental for assessing the direct impact of PG-545 on cellular processes, providing insights into its mechanisms before in vivo studies. These assays allow for controlled environments to study cell proliferation, migration, invasion, viability, apoptosis, and molecular signaling.

PG-545 has been shown to inhibit the proliferation of various tumor cell lines in vitro. Studies have demonstrated that PG-545 treatment reduced the proliferation of pancreatic cancer cell lines such as AsPC-1, MiaPaca-2, and Pan02, as well as human lung fibroblasts (WI-38 cells), at pharmacologically relevant concentrations. It exhibited only modest effects on endothelial cell proliferation (HUVECs). aacrjournals.orgnih.gov

Cell migration and invasion, critical processes in tumor progression, have also been assessed using established in vitro methods. Wound closure (scratch) assays revealed that PG-545 significantly delayed cell migration. For instance, in Pan02 cells, a dose-dependent delay in wound closure was observed, with a 47% delay at 20 µmol/L PG-545. Similarly, HUVECs showed a 38% delay at 10 µmol/L PG-545. aacrjournals.org In ovarian cancer models, PG-545 significantly inhibited the migration of SKOV3 cells, regardless of the stimulating growth factor. nih.gov Furthermore, PG-545 potently inhibited HB-EGF-induced invasion of SKOV3 cells, as measured by fluorometric invasion assays. nih.gov

Colony formation assays, which assess anchorage-independent growth, indicated that PG-545 reduced the colony-forming ability of AsPC-1 cells in a dose-dependent manner. aacrjournals.org

Table 1: Effect of PG-545 on Cell Proliferation and Migration in Various Cell Lines

| Cell Line | Assay Type | PG-545 Concentration | Observed Effect | Citation |

| AsPC-1 | Proliferation | Pharmacologically Relevant | Reduced proliferation | aacrjournals.orgnih.gov |

| MiaPaca-2 | Proliferation | Pharmacologically Relevant | Reduced proliferation | aacrjournals.orgnih.gov |

| Pan02 | Proliferation | Pharmacologically Relevant | Reduced proliferation | aacrjournals.orgnih.gov |

| WI-38 | Proliferation | Pharmacologically Relevant | Reduced proliferation | aacrjournals.orgnih.gov |

| HUVECs | Proliferation | - | Little effect | aacrjournals.orgaacrjournals.org |

| Pan02 | Wound Closure (Migration) | 5 µmol/L | 20% delay in wound closure | aacrjournals.org |

| Pan02 | Wound Closure (Migration) | 10 µmol/L | 24% delay in wound closure | aacrjournals.org |

| Pan02 | Wound Closure (Migration) | 20 µmol/L | 47% delay in wound closure | aacrjournals.org |

| HUVECs | Wound Closure (Migration) | 1 µmol/L | 23% delay in wound closure | aacrjournals.org |

| HUVECs | Wound Closure (Migration) | 10 µmol/L | 38% delay in wound closure | aacrjournals.org |

| SKOV3 | Migration | 5 µM | Significantly inhibited migration (HB-EGF, HGF, FGF-2, VEGF165, SDF-1 stimulated) | nih.gov |

| SKOV3 | Invasion (Fluorometric) | - | Potent inhibitor of HB-EGF-dependent invasion | nih.gov |

| AsPC-1 | Colony Formation | Dose-dependent | Reduced colony formation | aacrjournals.org |

Cell viability and apoptosis are key indicators of a compound's cellular impact. PG-545 has been shown to significantly decrease cell proliferation and increase apoptosis in preclinical models of pancreatic cancer. nih.gov

The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the mitochondrial activity of viable cells, has been used to assess the inhibitory effect of PG-545 on the viability of human ovarian cancer cells, including A2780 and SKOV3 cell lines. PG-545 demonstrated concentration-dependent growth inhibition in these cell lines. The concentration of PG-545 required to inhibit 50% cell growth (IC50) was estimated to be approximately 90 µM for A2780 cells and 100 µM for SKOV3 cells. uni-muenchen.de

Flow cytometry, often coupled with Annexin V/Propidium Iodide (PI) staining, is a standard method for quantifying apoptotic and necrotic cell populations. While specific flow cytometry data for PG-545 were not detailed in the provided snippets, this technique is a recognized method for assessing apoptosis in cell-based assays. d-nb.infospandidos-publications.com

Table 2: PG-545's Effect on Cell Viability (IC50 values)

| Cell Line | Assay Method | IC50 (µM) | Citation |

| A2780 | MTT Assay | ~90 | uni-muenchen.de |

| SKOV3 | MTT Assay | ~100 | uni-muenchen.de |

To understand the molecular mechanisms underlying PG-545's effects, molecular signaling pathway analysis is crucial. Western blot and ELISA are commonly employed techniques for this purpose.

Western blot analysis has been used to examine the expression levels of heparanase protein, revealing robust expression of both the latent precursor (65 kDa) and active (50 kDa) forms of the enzyme in human pancreatic cancer cell lines, HUVECs, and WI-38 cells. aacrjournals.org This technique also demonstrated that PG-545 treatment led to diminished phosphorylation of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) at Tyr 1068, AKT (ser473), and ERK (p-ERK) in SKOV3 and OV202 ovarian cancer cells stimulated with HB-EGF. This indicates that PG-545 modulates HB-EGF-induced signaling pathways. nih.gov

Beyond growth factor signaling, PG-545 has been found to block Wnt signaling. Investigations using Western blot and qRT-PCR have shown that PG-545 interacts with Wnt3a and Wnt7a, preventing their binding to receptors like LRP5/6 and Frizzled. This interaction results in significantly decreased levels of β-catenin and its downstream targets, including MMP-7, VEGF, and Cyclin D1, further supporting its antitumor function. researchgate.netresearchgate.net

Enzyme-linked immunosorbent assay (ELISA) has been utilized to quantify protein levels in various contexts. For instance, ELISA was used to quantify heparanase protein levels in muscle tissues, confirming transcriptional profiles observed. nih.gov In tumor studies, ELISA was employed to measure the level of mouse VEGF-A protein, showing that PG-545 reduced VEGF-A levels compared to control or gemcitabine (B846) treatments. aacrjournals.org

Table 3: Molecular Targets and Signaling Pathways Modulated by PG-545

| Target/Pathway | Assay Method | Observed Effect | Citation |

| Heparanase Expression | Western Blot | Robust expression of 65 kDa (precursor) and 50 kDa (active) forms | aacrjournals.org |

| EGFR Phosphorylation | Western Blot | Diminished phosphorylation (Tyr 1068) in HB-EGF-stimulated SKOV3/OV202 cells | nih.gov |

| AKT Phosphorylation | Western Blot | Diminished phosphorylation (Ser473) in HB-EGF-stimulated SKOV3/OV202 cells | nih.gov |

| ERK Phosphorylation | Western Blot | Diminished phosphorylation in HB-EGF-stimulated SKOV3/OV202 cells | nih.gov |

| Wnt Signaling | Western Blot, qRT-PCR | Blockade of Wnt3a/Wnt7a binding, decreased β-catenin, MMP-7, VEGF, Cyclin D1 levels | researchgate.netresearchgate.net |

| Heparanase Protein Levels | ELISA | Reduced expression in PG-545-treated RRV-infected mice | nih.gov |

| Mouse VEGF-A Protein Levels | ELISA | Reduced levels in MiaPaca-2 and Pan02 tumors | aacrjournals.org |

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamic parameters of ligand-target interactions. It directly measures the heat produced or absorbed during a molecular binding event, providing insights into the binding affinity (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. tainstruments.comnih.govmpg.deresearchgate.net

In the context of PG-545, ITC has been employed in antiviral research to evaluate the viral particle-compound dissociation constant. For instance, in studies investigating PG-545's antiviral activity against arthritogenic alphaviruses like Ross River Virus (RRV), ITC was used to determine the dissociation constant between the viral particle and PG-545. nih.gov This application helps to understand the strength and nature of the direct interaction between PG-545 and its viral targets. ITC is particularly valuable for high-affinity interactions, and displacement titration methods can be used to extend its range for very strong binding. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology approaches complement experimental methods by providing atomic-level insights into molecular interactions and predicting binding characteristics.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., PG-545) to another (the receptor, e.g., a protein target) when bound together to form a stable complex. This technique is widely used to predict the binding mode and binding affinity between a ligand and its target. nih.govmdpi.come-century.us

For PG-545, molecular docking studies, often combined with molecular dynamics simulations, have been crucial in understanding its interaction with heparanase. These studies have revealed that PG-545 is capable of blocking the active site of heparanase by binding in multiple conformations. A key finding from these simulations is that the cholestanol (B8816890) side-chain of PG-545 forms important hydrophobic interactions within the heparanase active site. This binding mechanism helps explain how PG-545 inhibits heparanase by preventing its natural substrate, heparan sulfate (B86663), from accessing the active site. researchgate.net

Computational methods allow for the prediction of binding energies, often expressed in kcal/mol, which quantify the strength of the interaction. A lower (more negative) binding energy indicates a higher binding affinity. These predictions guide the understanding of how PG-545 interacts with its various protein targets, including enzymes and growth factors, and support the rational design of related compounds. mdpi.comsemanticscholar.orgnih.gov

Future Research Directions and Translational Perspectives for Pg 545 in Preclinical Settings

Identification and Validation of Novel Molecular Targets and Pathways

Preclinical research continues to identify and validate novel molecular targets and pathways modulated by PG-545, extending beyond its primary heparanase inhibitory and growth factor-sequestering roles patsnap.comnih.govnih.govspringernature.comfrontiersin.orgresearchgate.netnih.govnih.gov. Recent findings indicate that PG-545 induces DNA damage, including single- and double-strand breaks, in ovarian cancer cells patsnap.comnih.govnih.govspringernature.comresearchgate.net. This effect is linked to a reduction in RAD51 expression, a key protein in homologous recombination repair (HRR), through an autophagy-dependent mechanism patsnap.comnih.govnih.govspringernature.com. Furthermore, PG-545 has been shown to inhibit the endocytosis of the heparan-sulfate proteoglycan-interacting DNA repair protein, DEK, leading to its sequestration in the tumor microenvironment and a loss of nuclear DEK necessary for HRR patsnap.comnih.govnih.govspringernature.com.

Beyond DNA repair, PG-545 modulates T cell responses by inhibiting Erk1/2 signaling, a pathway involved in T cell activation and polarization frontiersin.orgfrontiersin.orgresearchgate.net. This inhibition contributes to its ability to polarize T cells away from Th17 and Th1 subsets and towards Foxp3+ regulatory T cell subsets, even in heparanase-deficient T cells, indicating heparanase-independent effects frontiersin.orgfrontiersin.orgresearchgate.net. The compound has also been observed to induce endoplasmic reticulum (ER) stress response and increased autophagy in lymphoma cells, leading to apoptosis, notably in heparanase-devoid cell lines nih.gov. These findings highlight a multifaceted mechanism of action for PG-545, suggesting its potential to interfere with various cellular processes critical for cancer survival and immune evasion.

Development of Next-Generation Combination Therapeutic Strategies in Preclinical Models

The multifaceted activity of PG-545 positions it as a promising candidate for next-generation combination therapeutic strategies in preclinical models, aiming to enhance efficacy and overcome resistance mechanisms patsnap.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netaacrjournals.orgmdpi.comnih.govaacrjournals.orgnih.govnih.govuni-muenchen.deresearchgate.net.

Integration with Emerging Immunotherapeutic Modalities

PG-545's immunomodulatory effects suggest its potential for integration with emerging immunotherapeutic modalities frontiersin.orgnih.govfrontiersin.orgresearchgate.netasco.orgwikipedia.orgnih.gov. Preclinical studies have shown that PG-545 promotes the expansion of Foxp3+ regulatory T cells (Tregs) and suppresses effector T cell activation, particularly Th17 and Th1 cells frontiersin.orgfrontiersin.orgresearchgate.net. It also stimulates innate immune responses, leading to increases in innate immune cell activation (e.g., NKp46+NK cells, IFN-α-producing pDCs) and elevated plasma levels of cytokines and chemokines such as IFN-γ, TNF-α, IP-10, and MCP-1 nih.govasco.org. These immunomodulatory properties indicate that PG-545 could be combined with immune checkpoint inhibitors or other immunotherapies to enhance anti-tumor immunity, particularly in tumor microenvironments that are typically immunosuppressive, such as in pancreatic cancer patsnap.comnih.govnih.govnih.govdovepress.com. Further preclinical investigations are warranted to fully elucidate the optimal combinations and mechanisms of synergy with various immunotherapeutic agents.

Synergy with DNA Damage Response Inhibitors

A significant area of preclinical research focuses on the synergistic potential of PG-545 with DNA Damage Response (DDR) inhibitors, particularly Poly (ADP-ribose) polymerase inhibitors (PARPis) patsnap.comnih.govnih.govspringernature.comresearchgate.netresearchgate.netnih.gov. PG-545's ability to induce DNA damage and inhibit homologous recombination repair (HRR) by downregulating RAD51 and sequestering DEK makes it a potent sensitizer (B1316253) to PARPis patsnap.comnih.govnih.govspringernature.com. This synergy has been demonstrated in ovarian cancer cell lines in vitro and in patient-derived ascites samples ex vivo, including those exhibiting de novo or acquired resistance to PARPi monotherapy patsnap.comnih.govnih.govspringernature.comresearchgate.netresearchgate.net. For instance, the combination of PG-545 with rucaparib (B1680265) has shown increased DNA damage, enhanced antitumor effects, and improved survival in mice bearing HRR-proficient ovarian cancer xenografts patsnap.comnih.govresearchgate.net. This preclinical evidence provides a strong rationale for developing PG-545 in combination with PARPis to overcome resistance and improve outcomes in various cancers.

Table 1: Preclinical Synergistic Effects of PG-545 with DNA Damage Response Inhibitors

| Combination Agent | Cancer Model | Observed Effect | Mechanism of Synergy | Reference |

| PARP Inhibitors (e.g., Rucaparib) | Ovarian Cancer (cell lines, patient-derived ascites, xenografts) | Increased DNA damage, enhanced antitumor effects, improved survival; overcomes PARPi resistance. | PG-545 induces DNA single/double-strand breaks, reduces RAD51 expression (autophagy-dependent), inhibits HRR, sequesters DEK. | patsnap.comnih.govnih.govspringernature.comresearchgate.netresearchgate.net |

| Gemcitabine (B846) | Pancreatic Cancer (orthotopic mouse model) | Synergistic inhibitory effect on cancer cell survival and motility, promoted apoptosis, reduced tumor growth. | Interference with Wnt/β-catenin signaling. | researchgate.net |

In-depth Investigation of Heparanase-Independent Activities and Mechanisms of PG-545

While PG-545 is well-known for its heparanase inhibitory activity, a critical area for future research involves an in-depth investigation of its heparanase-independent activities and mechanisms frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govuni-freiburg.de. Evidence suggests that PG-545 can induce apoptosis in lymphoma cells that are devoid of heparanase activity, indicating direct effects on cancer cells irrespective of heparanase nih.gov. Similarly, its ability to promote Foxp3+ Treg expansion and inhibit Erk1/2 signaling in T cells has been observed in heparanase-deficient T cells, further supporting heparanase-independent immunomodulatory effects frontiersin.orgfrontiersin.orgresearchgate.net. These findings imply that PG-545 possesses a broader spectrum of biological activities than initially understood. Future studies should aim to fully characterize these independent mechanisms, including potential direct interactions with other cellular proteins, enzymes, or signaling molecules, which could uncover new therapeutic avenues and expand the compound's applicability to cancers or inflammatory conditions where heparanase activity is not the primary driver.

Design and Chemical Synthesis of Advanced Heparan Sulfate (B86663) Mimetics with Enhanced Specificity

The success of PG-545 as an HS mimetic highlights the potential for designing and chemically synthesizing advanced heparan sulfate mimetics with enhanced specificity mdpi.comnih.govnih.govacs.orgacs.org. While PG-545 has improved pharmacokinetics and weaker anticoagulant activity compared to earlier heparanase inhibitors like PI-88, there remains a need for structurally defined, potent, and highly specific heparanase inhibitors frontiersin.orgnih.gov. Research efforts are directed towards understanding the complex structure-activity relationships of HS mimetics to identify specific structural determinants that confer optimal antitumor, anti-inflammatory, or immunomodulatory activities while minimizing off-target effects mdpi.com. This involves computational studies to template natural HS-heparanase interactions and the synthesis of novel glycopolymers or other HS derivatives that can precisely target specific pathways or interactions, potentially leading to compounds with superior efficacy and reduced side effects nih.gov. The goal is to develop next-generation mimetics that offer better control over structure, molecular weight, and sulfation patterns to achieve highly targeted therapeutic effects acs.org.

Discovery of Predictive Biomarkers for Preclinical Efficacy and Mechanism Confirmation

The discovery of predictive biomarkers for preclinical efficacy and mechanism confirmation is crucial for advancing PG-545 towards clinical translation springernature.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comnih.govbiorxiv.org. Identifying reliable biomarkers can help predict which preclinical models or patient subsets are most likely to respond to PG-545 treatment and can confirm its mechanism of action in vivo frontiersin.orgmdpi.com. For instance, PG-545 has been shown to increase plasma VEGF levels and other targets in preclinical models, suggesting these could serve as surrogate biomarkers of response nih.gov. Given its impact on DNA repair, biomarkers related to the DNA damage response pathway, such as changes in RAD51 or DEK expression, or the presence of DNA breaks, could be investigated patsnap.comnih.govnih.govspringernature.com. For its immunomodulatory effects, changes in specific immune cell populations (e.g., Foxp3+ Tregs, NK cells) or cytokine/chemokine profiles (e.g., IFN-γ, TNF-α) could serve as predictive markers frontiersin.orgnih.govfrontiersin.orgasco.org. Future preclinical studies should incorporate comprehensive biomarker analysis, including gene expression profiling and immune gene signatures, to better understand the compound's effects and to identify robust predictive markers that can guide future clinical development frontiersin.orgfrontiersin.orgmdpi.com.

Elucidation of Context-Dependent Pharmacological Effects of PG-545 in Diverse Pathological Conditions